1,2-Difluoro-3-methyl-4-nitrobenzene

CAS No.: 914348-35-9

Cat. No.: VC2817800

Molecular Formula: C7H5F2NO2

Molecular Weight: 173.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914348-35-9 |

|---|---|

| Molecular Formula | C7H5F2NO2 |

| Molecular Weight | 173.12 g/mol |

| IUPAC Name | 1,2-difluoro-3-methyl-4-nitrobenzene |

| Standard InChI | InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 |

| Standard InChI Key | ODMLBEQUDLHJMW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1F)F)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=CC(=C1F)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Structure

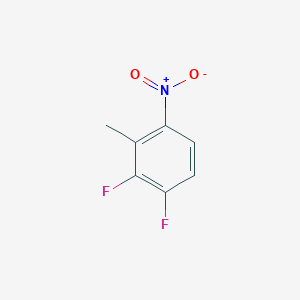

1,2-Difluoro-3-methyl-4-nitrobenzene is an aromatic compound containing a benzene ring with four substituents: two fluorine atoms at positions 1 and 2, a methyl group at position 3, and a nitro group at position 4. This arrangement of substituents creates a unique electronic distribution within the molecule, influencing its chemical behavior and reactivity patterns.

Physical Properties

While specific data for 1,2-Difluoro-3-methyl-4-nitrobenzene is limited, we can extrapolate properties based on similar compounds. For instance, 1,2-Difluoro-3-nitrobenzene has a molecular weight of 159.090 g/mol, density of approximately 1.5±0.1 g/cm³, and a boiling point of 219.0±20.0 °C at 760 mmHg . With the addition of a methyl group, 1,2-Difluoro-3-methyl-4-nitrobenzene would likely have a molecular weight around 173 g/mol and potentially similar physical characteristics with slight modifications due to the methyl substituent.

Structural Comparison

The arrangement of substituents in 1,2-Difluoro-3-methyl-4-nitrobenzene distinguishes it from similar compounds. The table below compares key structural features with related compounds:

Synthesis Methods

Reaction Conditions

The synthesis would require careful control of reaction conditions to achieve regioselectivity. The electron-withdrawing properties of fluorine atoms would influence the orientation of incoming substituents, particularly in electrophilic aromatic substitution reactions.

Chemical Reactivity

Electronic Effects

The presence of two fluorine atoms and a nitro group creates a highly electron-deficient aromatic system. The fluorine atoms exert both inductive (electron-withdrawing) and mesomeric (electron-donating) effects, while the nitro group is strongly electron-withdrawing through both mechanisms. These combined effects make the benzene ring susceptible to nucleophilic aromatic substitution reactions rather than electrophilic ones.

Reaction Patterns

1,2-Difluoro-3-methyl-4-nitrobenzene would likely participate in:

-

Nucleophilic aromatic substitution reactions, particularly at positions adjacent to the nitro group

-

Reduction of the nitro group to form amino derivatives

-

Oxidation of the methyl group to form carboxylic acid derivatives

-

Cross-coupling reactions utilizing the halogen substituents

Analytical Methods

Identification Techniques

The following techniques would be appropriate for characterizing 1,2-Difluoro-3-methyl-4-nitrobenzene:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

-

Mass Spectrometry

-

Infrared Spectroscopy

-

X-ray Crystallography (for solid-state structure)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume